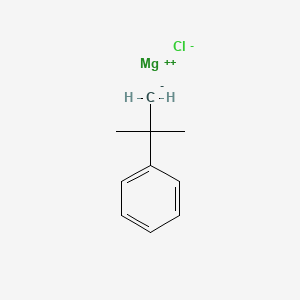

magnesium;2-methanidylpropan-2-ylbenzene;chloride

Description

Magnesium;2-methanidylpropan-2-ylbenzene;chloride (CAS 118802), also known as neophylmagnesium chloride, is a Grignard reagent with the molecular formula C₁₀H₁₃ClMg and a molecular weight of 192.97 g/mol . It exists as a colorless to yellow liquid in a 0.5 M diethyl ether solution, with a boiling point of −28°C and a density of 0.76 g/mL . This compound is highly reactive, moisture-sensitive, and primarily used in organic synthesis for carbon-carbon bond formation. Its bulky neophyl group (2-methyl-2-phenylpropyl) imparts steric hindrance, influencing reactivity and selectivity in nucleophilic additions .

Properties

IUPAC Name |

magnesium;2-methanidylpropan-2-ylbenzene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKDPFKCXZKJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-methanidylpropan-2-ylbenzene;chloride typically involves the reaction of magnesium metal with 2-chloro-2-methylpropane and benzene. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the reaction with moisture . The general reaction is as follows:

Mg+C6H5C(CH3)2Cl→C6H5C(CH3)2MgCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methanidylpropan-2-ylbenzene;chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to hydrocarbons.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.

Halides: Substitution reactions with alkyl or aryl halides.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Alcohols: From nucleophilic addition to carbonyl compounds.

Hydrocarbons: From reduction reactions.

Scientific Research Applications

Magnesium;2-methanidylpropan-2-ylbenzene;chloride has a wide range of applications in scientific research:

Organic Synthesis: Used in the formation of carbon-carbon bonds in complex organic molecules.

Pharmaceuticals: Synthesis of active pharmaceutical ingredients.

Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The compound acts as a nucleophile in organic reactions, attacking electrophilic centers such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes.

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Selectivity

- Neophylmagnesium Chloride : The bulky neophyl group reduces reactivity but enhances selectivity in forming tertiary alcohols or hindered ketones. For example, it preferentially reacts with less sterically hindered electrophiles .

- 2-Methylbenzylmagnesium Chloride : The o-methyl substituent on the benzyl group moderately increases steric hindrance compared to phenylmagnesium chloride, making it suitable for regioselective aryl couplings .

- Phenylmagnesium Chloride : A versatile reagent for synthesizing biphenyls, alcohols, and ketones but lacks steric control, leading to mixtures in complex reactions .

Comparison with Non-Grignard Magnesium Compounds

Magnesium Chloride (MgCl₂)

- Structure: Inorganic salt (Mg²⁺ and Cl⁻ ions) versus organomagnesium Grignard reagents.

- Applications : Used in de-icing, cement production (MOC binders), and pharmaceuticals, unlike Grignard reagents, which are synthetic intermediates .

- Reactivity: Non-flammable and non-reactive in aqueous environments, contrasting sharply with Grignard reagents .

Magnesium 2-[(4-Chloro-o-tolyl)oxy]propionate

- Structure: A magnesium carboxylate salt with chlorophenoxy groups, unlike the alkyl/aryl-magnesium-chloride structure of Grignard reagents.

- Applications : Used as a catalyst or stabilizer in polymers, demonstrating divergent utility compared to Grignard reagents .

Key Research Findings

Synthetic Utility : Neophylmagnesium chloride’s steric bulk enables selective synthesis of hindered products, such as tertiary alcohols, with minimal byproducts .

Thermal Stability : 2-Methylbenzylmagnesium chloride exhibits higher thermal stability (65°C boiling point) than neophylmagnesium chloride, making it suitable for elevated-temperature reactions .

Industrial Use : Phenylmagnesium chloride remains the most widely used Grignard reagent due to its low cost and versatility, despite limitations in selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.